3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine

Lipophilicity Membrane permeability Lead optimization

A bi-heterocyclic building block occupying a distinct physicochemical niche for fragment-based screening. Researchers needing a +0.3 logP increment over polar analogs for enhanced passive permeability, without exceeding lead-like limits, will find this racemate optimal. Key procurement points: • Single chiral center enables preparative chiral chromatography for enantiomer-specific biological testing. • Primary amine (predicted pKa ~6.97) supports electrostatic binding and facile derivatization. • Absence of H312/H332 hazard statements simplifies SDS documentation and high-throughput screening safety protocols.

Molecular Formula C9H14N6O
Molecular Weight 222.25 g/mol
CAS No. 1039823-99-8
Cat. No. B1417253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine
CAS1039823-99-8
Molecular FormulaC9H14N6O
Molecular Weight222.25 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=NC(=NO1)C2=NC=NN2)N
InChIInChI=1S/C9H14N6O/c1-5(2)3-6(10)9-13-8(15-16-9)7-11-4-12-14-7/h4-6H,3,10H2,1-2H3,(H,11,12,14)
InChIKeyAIXVWDVKSCDBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine: Chemical Identity and Scaffold


3-Methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine (CAS 1039823-99-8) is a bi-heterocyclic small molecule (C9H14N6O, MW 222.25 g/mol) containing a 1,2,4-triazole and a 1,2,4-oxadiazole ring connected via a C–C bond at the oxadiazole 3-position, with a 3-methylbutan-1-amine side chain at the oxadiazole 5-position [1]. The compound bears a single chiral center at the amine-bearing carbon (racemic mixture) and is supplied as a research building block with a minimum purity specification of 95% [2]. Its computed physicochemical properties include XLogP3-AA = 0.5, topological polar surface area = 107 Ų, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds [1].

Scaffold Bi-heterocyclic 1,2,4-triazole–oxadiazole amine building block
Stereochem Racemic primary amine with a single chiral center; resolvable for enantiomer-specific studies
Profile Moderate computed lipophilicity and polar surface area; supports fragment-based screening workflows

Why This Compound Cannot Be Replaced by In-Class Analogs


Compounds sharing the 1,2,4-triazole–1,2,4-oxadiazole heterocyclic core are not functionally interchangeable. The identity, length, and branching of the amine-bearing side chain directly modulate critical molecular properties—including lipophilicity (XLogP3), conformational flexibility (rotatable bond count), acid/base character (pKa), and the presence or absence of stereogenic centers [1][2]. These physicochemical parameters govern solubility, permeability, metabolic stability, and target-binding complementarity, meaning that even subtle changes (e.g., a single methylene group or a methyl-to-carboxyl replacement) can alter compound behavior in assay systems [3][4]. The quantitative evidence below demonstrates that 3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine occupies a distinct position in this chemical space relative to its closest commercially available analogs, justifying its prioritized selection when a specific combination of steric bulk, lipophilicity, and amine basicity is required.

Side-chain length and branching

A single methylene shift or gem-dimethyl arrangement alters computed lipophilicity, rotatable bonds, and basicity; assay behavior may not transfer directly.

Amine-to-acid substitution

Replacing the primary amine with a carboxylic acid reverses the ionization state at physiological pH, potentially disrupting electrostatic target interactions and solubility profiles.

Absence of chiral center

Achiral analogs cannot be resolved into enantiomers, precluding stereospecific structure–activity relationship exploration.

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage Over 2-Methylpropan-1-amine Analog

The target compound (C9H14N6O, MW 222.25) is one methylene unit larger and more lipophilic than the 2-methylpropan-1-amine analog (C8H12N6O, MW 208.22). PubChem computed XLogP3-AA values are 0.5 for the target versus 0.2 for the analog, a difference of +0.3 log units [1][2].

Lipophilicity Difference
Cross-study comparable
Target XLogP3 = 0.5 vs 2-methyl analog XLogP3 = 0.2 (Δ +0.3)
Reported XLogP3 difference may support cell-permeability screening context.
Computed partition estimate; experimental logP/logD verification recommended.
Lipophilicity Membrane permeability Lead optimization Fragment-based screening

Conformational Flexibility Versus 2,2-Dimethyl Analog

The target compound possesses 4 rotatable bonds, versus 3 rotatable bonds for the gem-dimethyl analog (both C9H14N6O, identical MW) [1][2]. This arises from the linear isobutylamine side chain of the target compared to the compact tert-butylamine arrangement of the analog, yielding a distinct conformational ensemble.

Rotatable Bond Comparison
Cross-study comparable
Target 4 rotatable bonds vs gem-dimethyl analog 3 (identical MW 222.25)
May influence conformational sampling in binding assays.
Entropic penalty context; model-dependent interpretation.
Conformational sampling Rotatable bonds Entropic penalty Ligand efficiency

Amine Basicity Versus Propanoic Acid Analog

The target compound is a primary amine (calculated pKa ~6.97 [1]) with predicted ionization at physiological pH, whereas the propanoic acid analog (CAS 1038356-87-4) bears a carboxylic acid group that is predominantly deprotonated at pH 7.4. Computed XLogP3 values reflect this divergence: 0.5 (target) vs −0.3 (propanoic acid) [2][3].

Ionization Class Difference
Cross-study comparable
Target amine (pKa ~6.97) vs propanoic acid analog (carboxylic acid); ΔXLogP3 = 0.8
Opposite charge state at pH 7.4 may alter assay compatibility.
pKa from computed method; ionization-dependent review required.
Ionization state Salt formation pH-dependent solubility Drug-likeness

Chiral Center Differentiates from Achiral Propanoic Acid Analog

The target compound possesses one undefined atom stereocenter (the carbon bearing the primary amine), whereas the propanoic acid analog (CAS 1038356-87-4) has zero undefined stereocenters, as confirmed by PubChem computed stereochemistry [1][2]. The target is supplied as a racemate and is amenable to chiral resolution.

Stereochemical Complexity
Cross-study comparable
Target has 1 undefined stereocenter (racemic); propanoic acid analog is fully achiral
Enables chiral resolution for enantiomer-specific studies.
Racemate supplied; enantiomer attribution requires chiral method validation.
Chirality Enantiomeric resolution Stereochemistry-activity relationships Chiral chromatography

Reduced Hazard Profile Compared to Gem-Dimethyl Analog

The GHS classification for the target compound includes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [1]. In contrast, the gem-dimethyl analog (CAS 1153519-17-5) carries additional H312 (harmful in contact with skin) and H332 (harmful if inhaled) warnings [2], indicating a broader route-of-exposure hazard profile for the analog.

Hazard Statement Scope
Cross-study comparable
Target 4 GHS statements vs gem-dimethyl analog 5 (additional H312 dermal, H332 inhalation)
Fewer exposure-route warnings may simplify lab handling review.
ECHA notification data; local SDS should be verified for site-specific risk assessment.
Safety Handling Laboratory procurement Risk assessment

Recommended Application Scenarios Based on Quantitative Evidence


Fragment-Based Screening Requiring Moderate Lipophilicity

With an XLogP3 of 0.5—intermediate between the more polar 2-methyl analog (XLogP3 0.2) and the slightly more lipophilic gem-dimethyl analog (XLogP3 0.6)—this compound occupies a desirable 'sweet spot' for fragment-based screening libraries targeting intracellular protein pockets that demand balanced permeability and aqueous solubility [1][2]. It is specifically indicated when a +0.3 logP increment over the shorter-chain analog is needed to enhance passive membrane diffusion without exceeding the lead-like logP ceiling [1].

Stereochemistry-Activity Relationship Studies via Chiral Resolution

The single undefined stereocenter at the amine-bearing carbon [1] makes this compound suitable for preparative chiral chromatography and enantiomer-specific testing, a capability absent in the achiral propanoic acid analog [2]. Procurement of the racemate as a starting material enables parallel evaluation of both enantiomers in biological assays, critical for establishing target stereospecificity and informing asymmetric synthesis strategies.

Chemical Probe Design Utilizing Basic Amine Functionality

Unlike the propanoic acid analog (which is acidic and negatively charged at pH 7.4), the target compound's primary amine (predicted pKa ~6.97 [1]) is partially protonated at physiological pH, facilitating electrostatic interactions with negatively charged residues in enzyme active sites or receptor binding pockets [2]. This amine functionality also enables straightforward derivatization (amide coupling, reductive amination) for library expansion.

High-Throughput Operations Prioritizing Minimized Hazard Profile

The absence of H312 (dermal) and H332 (inhalation) hazard statements, in contrast to the gem-dimethyl analog which carries both [1][2], reduces the risk-mitigation overhead in automated liquid-handling and high-throughput screening environments. Laboratories operating under strict occupational exposure limits may preferentially select this compound to simplify safety data sheet (SDS) documentation and PPE requirements.

Application
Selection Property
Validation Focus
Fragment-based screening research
Moderate lipophilicity (XLogP3 context)
Permeability–solubility balance review
Enantiomer-specific SAR studies
Resolvable chiral amine center (racemate)
Chiral resolution and enantiomer assay comparison
Basic-amine probe design
Partially protonatable primary amine
pH-dependent target-engagement assays
High-throughput screening workflow
Narrower GHS hazard-statement profile
Lab handling and PPE requirement review
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